(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride
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Overview
Description
(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is a synthetic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a unique structure combining a triazolopyridine moiety with an amine group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride typically involves multiple steps:
Formation of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Alkylation: The triazolopyridine core is then alkylated with (3-Methylpentan-2-yl)amine under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving the central nervous system or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride
- (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine sulfate
Uniqueness
Compared to similar compounds, (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride may offer unique advantages in terms of solubility, stability, and biological activity. Its dihydrochloride form can enhance its solubility in aqueous solutions, making it more suitable for biological studies and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride, with the CAS number 1042565-24-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₀N₄
- Molecular Weight : 232.32 g/mol
- Structure : The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Bromodomain Inhibition : Research indicates that compounds containing the [1,2,4]triazolo structure can act as potent inhibitors of bromodomains, which are critical in regulating gene expression through acetylated lysine recognition. This inhibition may lead to altered cellular signaling pathways and gene expression profiles .
- Neuropharmacological Effects : Preliminary studies suggest that similar triazole-containing compounds exhibit neuroprotective effects and may modulate neurotransmitter systems. This could have implications for treating neurodegenerative diseases .
Biological Activity Data
Case Studies
- Bromodomain Inhibitors : A study highlighted that compounds similar to (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine showed submicromolar activity against various bromodomains. These findings suggest that the compound could be a valuable lead in developing selective bromodomain inhibitors .
- Neuroprotective Studies : In vitro studies indicated that related triazole compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential therapeutic role in conditions like Alzheimer's disease .
Future Directions
Further research is needed to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore the specific molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
Properties
IUPAC Name |
3-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2ClH/c1-4-10(2)11(3)14-9-13-16-15-12-7-5-6-8-17(12)13;;/h5-8,10-11,14H,4,9H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNFZCPHRKTWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NCC1=NN=C2N1C=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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